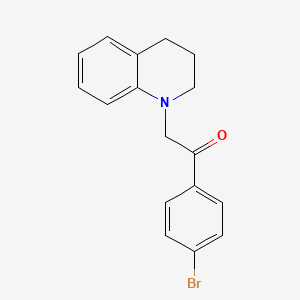
1-(4-Bromophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,4-dihydroquinoline.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 3,4-dihydroquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 1-(4-chlorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- 1-(4-fluorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- 1-(4-methylphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Uniqueness
1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.
特性
CAS番号 |
6320-93-0 |
|---|---|
分子式 |
C17H16BrNO |
分子量 |
330.2 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C17H16BrNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-2,4,6-10H,3,5,11-12H2 |
InChIキー |
ZQNJAZLWNFIUOP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















